molecular formula C28H31NO4 B412094 Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 294197-61-8

Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B412094
CAS No.: 294197-61-8
M. Wt: 445.5g/mol
InChI Key: SLSZWDXRFHRQPW-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a trimethylated hexahydroquinoline core, and an ethyl ester functional group. The presence of these diverse functional groups makes this compound an interesting subject for various chemical reactions and applications.

Scientific Research Applications

Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for the compound if available .

Biochemical Analysis

Biochemical Properties

Ethyl 4-(2-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes, which facilitate the oxidation of the benzylic position . These interactions are crucial for the compound’s metabolic processing and its subsequent biochemical effects.

Cellular Effects

Ethyl 4-(2-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) . This interaction can lead to alterations in gene expression and cellular metabolism, impacting cell proliferation and apoptosis. Additionally, the compound’s effects on mitochondrial function and reactive oxygen species (ROS) production have been noted, further influencing cellular health and function .

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-(2-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For example, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, its binding to receptor tyrosine kinases can activate downstream signaling pathways, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-(2-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and potency . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of Ethyl 4-(2-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

Ethyl 4-(2-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its oxidation and subsequent metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biochemical effects.

Transport and Distribution

The transport and distribution of Ethyl 4-(2-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, the compound can be distributed to different cellular compartments, affecting its localization and accumulation. These distribution patterns are crucial for its activity and function within the cells.

Subcellular Localization

The subcellular localization of Ethyl 4-(2-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization can influence the compound’s activity and its interactions with other biomolecules.

Preparation Methods

The synthesis of Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hexahydroquinoline core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The final step involves esterification to form the ethyl ester group .

Chemical Reactions Analysis

Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to Ethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other quinoline derivatives and benzyloxy-substituted compounds. For example:

Properties

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-(2-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4/c1-5-32-27(31)24-18(2)29-21-15-28(3,4)16-22(30)26(21)25(24)20-13-9-10-14-23(20)33-17-19-11-7-6-8-12-19/h6-14,25,29H,5,15-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSZWDXRFHRQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)CC(C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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